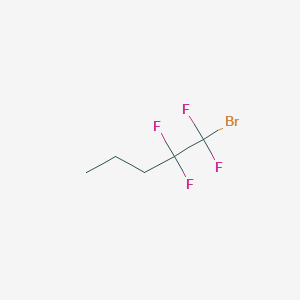

1-Bromo-1,1,2,2-tetrafluoropentane

Descripción general

Descripción

1-Bromo-1,1,2,2-tetrafluoropentane is a halogenated hydrocarbon with a bromine atom and fluorine atoms attached to a pentane backbone. While the specific compound is not directly studied in the provided papers, related compounds such as 1-azido-2-bromo-1,1,2,2-tetrafluoroethane and 2-bromo-1,1,2,2-tetrafluoroethyl arenes have been synthesized and investigated for their potential use in the synthesis of functional molecules and nitrogen heterocycles .

Synthesis Analysis

The synthesis of related compounds involves the use of starting materials like 1,2-dibromotetrafluoroethane and BrCF2CF2Br. For instance, 1-azido-2-bromo-1,1,2,2-tetrafluoroethane is synthesized from 1,2-dibromotetrafluoroethane using sodium azide and an organomagnesium compound, demonstrating a novel process for the preparation of such compounds . Similarly, 2-bromo-1,1,2,2-tetrafluoroethyl arenes are prepared using anilines and BrCF2CF2Br under blue LED irradiation, showcasing a convenient method for the preparation of these compounds .

Molecular Structure Analysis

The molecular structure of related compounds like 2-bromo-1,1,1,2-tetrafluoroethane has been studied using techniques such as chirped pulse Fourier transform microwave spectroscopy. This has allowed for the determination of rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling tensor components, providing detailed insights into the molecular structure of such halogenated hydrocarbons .

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their use in various synthetic applications. For example, 1-azido-2-bromo-1,1,2,2-tetrafluoroethane is used in the preparation of N-tetrafluoroethylated and N-difluoromethylated nitrogen heterocycles, which involves azide-alkyne cycloaddition and subsequent transformations . The 2-bromo-1,1,2,2-tetrafluoroethyl arenes can be further modified to produce a range of tetrafluoroethylated reagents, indicating their versatility in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by the presence of bromine and fluorine atoms. For instance, the spectroscopic analysis of bromodurene, a related brominated compound, reveals its crystalline phases and molecular conformation, which are confirmed by SXRD analysis and DFT calculations . The presence of fluorine atoms can significantly affect properties such as bond lengths and angles, as well as the vibrational spectra of the molecules .

Aplicaciones Científicas De Investigación

Synthesis of Heterocycles

A significant application of 1-Bromo-1,1,2,2-tetrafluoropentane is in the synthesis of N-polyfluoroalkylated heterocycles. The study by Kolomeitsev et al. (1996) demonstrates the use of CF2Br2 and BrCF2CF2Br in treating 4-dimethylaminopyridine to yield N-(bromodifluoromethyl) and N-(2-bromo-1,1,2,2-tetrafluoromethyl)pyridinium bromides (Kolomeitsev et al., 1996).

Fluorinated Building Blocks

3-Bromo-1,1,1-trifluoroacetone, a related compound, serves as a versatile fluorinated building block for synthesizing various trifluoromethylated heterocycles and aliphatic compounds. This was demonstrated in the research by Lui et al. (1998), highlighting the compound's utility in creating a range of fluorinated molecules (Lui et al., 1998).

Ion Chemistry in Air Plasma

Marotta et al. (2005) explored the ion chemistry of halothane (1-bromo-1-chloro-2,2,2-trifluoroethane) in air plasma at atmospheric pressure. Their study using atmospheric pressure chemical ionization mass spectrometry provided insights into the ionization behavior of this compound in specific environments (Marotta et al., 2005).

Molecular Structure Analysis

Research by Schoth et al. (1997) focused on the molecular structures of derivatives of 1,2-dibromo-1,1,2,2-tetrafluoroethane. Their work provides a deeper understanding of the structural characteristics of compounds containing 1-Bromo-1,1,2,2-tetrafluoropentane (Schoth et al., 1997).

Synthesis of Organic Molecules

A study by Tamamoto et al. (2018) highlights the use of a polyfluorinated zinc reagent derived from 1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide for synthesizing a wide range of CF2CF2-containing organic molecules. This research underscores the importance of 1-Bromo-1,1,2,2-tetrafluoropentane in creating functional molecules (Tamamoto et al., 2018).

Safety And Hazards

Propiedades

IUPAC Name |

1-bromo-1,1,2,2-tetrafluoropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrF4/c1-2-3-4(7,8)5(6,9)10/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJFMSKUPQSBKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(F)(F)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371315 | |

| Record name | 1-bromo-1,1,2,2-tetrafluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-1,1,2,2-tetrafluoropentane | |

CAS RN |

151831-44-6 | |

| Record name | 1-bromo-1,1,2,2-tetrafluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-5H-dibenzo[b,f]azepine](/img/structure/B130164.png)

![3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B130166.png)

![1,5-Dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B130168.png)

![N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine](/img/structure/B130197.png)